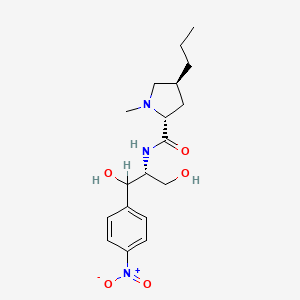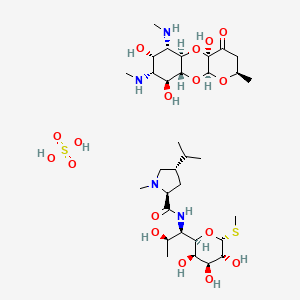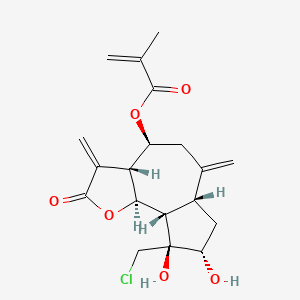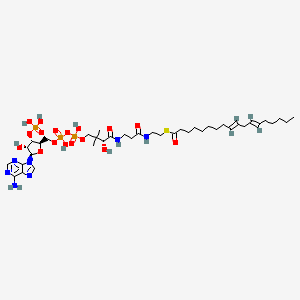
Linzagolix
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linzagolix, marketed under the brand name Yselty, is an orally administered, selective, non-peptide small molecule gonadotropin-releasing hormone receptor antagonist. It is developed by Kissei Pharmaceutical and ObsEva for the treatment of uterine fibroids and endometriosis in women of reproductive age . This compound works by binding to and blocking the gonadotropin-releasing hormone receptor in the pituitary gland, modulating the hypothalamic-pituitary-gonadal axis and reducing serum luteinizing hormone and follicle-stimulating hormone production, as well as serum estradiol levels .
Preparation Methods
The synthesis of Linzagolix involves multiple steps, including the formation of its core structure and subsequent functionalization. The key synthetic route includes the following steps:
Formation of the thieno[3,4-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of various functional groups such as methoxy, fluoro, and carboxylic acid groups to the core structure.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity
Industrial production methods involve scaling up the synthetic route while ensuring consistency, safety, and cost-effectiveness. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques.
Chemical Reactions Analysis
Linzagolix undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Linzagolix has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of gonadotropin-releasing hormone receptor antagonists.
Biology: Investigated for its effects on the hypothalamic-pituitary-gonadal axis and its potential to modulate hormone levels.
Medicine: Primarily used in the treatment of uterine fibroids and endometriosis. It is also being studied for its potential to treat other estrogen-dependent conditions.
Industry: Employed in the pharmaceutical industry for the development of new therapeutic agents targeting hormone-related disorders
Mechanism of Action
Linzagolix operates by binding to and blocking the gonadotropin-releasing hormone receptor located in the pituitary gland. This interaction modulates the hypothalamic-pituitary-gonadal axis, leading to a dose-dependent reduction in the serum levels of luteinizing hormone and follicle-stimulating hormone, as well as serum estradiol levels . By preventing the gonadotropin-releasing hormone from binding to its receptor, this compound reduces the production of sex hormones, including estrogens, progesterone, and androgens .
Comparison with Similar Compounds
Linzagolix is similar to other gonadotropin-releasing hormone receptor antagonists such as cetrorelix, relugolix, and elagolix. it has unique properties that distinguish it from these compounds:
Cetrorelix: Primarily used in assisted reproductive technology to prevent premature ovulation. Unlike this compound, it is administered via injection.
Relugolix: Used for the treatment of advanced prostate cancer and uterine fibroids. It has a similar mechanism of action but different pharmacokinetic properties.
Elagolix: Used for the management of endometriosis-associated pain.
This compound’s oral administration, selective receptor binding, and favorable pharmacokinetic profile make it a unique and valuable therapeutic agent in the treatment of hormone-related disorders .
Properties
| Linzagolix is a selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It binds competitively to GnRH receptors in the pituitary gland, thereby inhibiting endogenous signaling and, in turn, the hypothalamic-pituitary-gonadal axis. More specifically, this inhibition of GnRH signaling results in the suppression of both luteinizing hormone and follicle-stimulating hormone signaling, the latter of which is responsible for stimulating the production of estrogen in the ovaries. Linzagolix, therefore, indirectly suppresses estrogen production and signaling, making it useful in the management of estrogen-dependent conditions like uterine fibroids. | |
| 935283-04-8 | |
Molecular Formula |
C22H15F3N2O7S |
Molecular Weight |
508.4 g/mol |
IUPAC Name |
3-[5-[(2,3-difluoro-6-methoxyphenyl)methoxy]-2-fluoro-4-methoxyphenyl]-2,4-dioxo-1H-thieno[3,4-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C22H15F3N2O7S/c1-32-14-4-3-10(23)18(25)9(14)7-34-16-6-13(11(24)5-15(16)33-2)27-20(28)17-12(26-22(27)31)8-35-19(17)21(29)30/h3-6,8H,7H2,1-2H3,(H,26,31)(H,29,30) |
InChI Key |
BMAAMIIYNNPHAB-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)F)F)COC2=C(C=C(C(=C2)N3C(=O)C4=C(SC=C4NC3=O)C(=O)O)F)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)COC2=C(C=C(C(=C2)N3C(=O)C4=C(SC=C4NC3=O)C(=O)O)F)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Slightly soluble |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Linzagolix; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















